molecular formula C17H14N2O3 B1679768 Phccc CAS No. 179068-02-1

Phccc

Cat. No.: B1679768
CAS No.: 179068-02-1
M. Wt: 294.30 g/mol
InChI Key: FPXPIEZPAXSELW-CYVLTUHYSA-N
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Preparation Methods

The synthesis of N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide involves several steps. One common method includes the reaction of 7-hydroxyimino-1a,2,3,4-tetrahydrocyclopropa[b]chromen-1a-carboxylic acid with phenylamine under specific conditions The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction

Chemical Reactions Analysis

N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, where different substituents can be introduced.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide has several scientific research applications:

Mechanism of Action

N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide exerts its effects by modulating metabotropic glutamate receptors. As a positive allosteric modulator of the metabotropic glutamate receptor 4 subtype, it enhances the receptor’s response to its natural ligand, glutamate . This modulation leads to various downstream effects, including neuroprotection and reduced glutamate release. The compound also acts as an agonist at the metabotropic glutamate receptor 6 subtype, further influencing glutamatergic signaling pathways .

Properties

IUPAC Name

(7E)-7-hydroxyimino-N-phenyl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-16(18-11-6-2-1-3-7-11)17-10-13(17)15(19-21)12-8-4-5-9-14(12)22-17/h1-9,13,21H,10H2,(H,18,20)/b19-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXPIEZPAXSELW-CYVLTUHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(OC3=CC=CC=C3C2=NO)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C\2C1(OC3=CC=CC=C3/C2=N/O)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179068-02-1
Record name N-Phenyl-7-(hydroxyimino)cyclopropa(b)chromen-1a-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179068021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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